molecular formula C26H25N5OS3 B4627293 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4627293
M. Wt: 519.7 g/mol
InChI Key: LLDVIQTVQDHRJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide involves multiple steps and reagents to achieve the target compound. Studies have shown the synthesis of various N-substituted acetamide derivatives, where structural diversification is achieved through different synthetic routes, including condensation reactions and the use of specific catalysts for enhancing reaction yields and specificity (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide is characterized using various spectroscopic techniques. NMR, IR, and MS spectral data play a crucial role in elucidating the molecular framework, helping in confirming the presence of specific functional groups and the overall structural integrity of the synthesized molecules (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactivity of N-substituted acetamide derivatives involves various interactions, including intramolecular and intermolecular hydrogen bonding, that influence their chemical stability and reactivity. The compounds' reactivity is also significantly affected by the presence of specific substituents, which can enhance or diminish their ability to undergo further chemical transformations (Lesyk et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility in various solvents, and crystalline structure, are determined through empirical studies. These properties are essential for understanding the compound's behavior in different environments and for its formulation for any potential applications (Yu et al., 2014).

Chemical Properties Analysis

Chemical properties, including acidity (pKa values), reactivity towards different chemical reagents, and the stability of the compound under various conditions, are evaluated to gain insights into its potential use in chemical and pharmacological applications. The determination of pKa values, for example, provides information on the compound's ionization potential, which is crucial for understanding its behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Antitumor Activity

Derivatives of benzothiazole, including compounds bearing different heterocyclic rings, have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against a range of human tumor cell lines derived from nine neoplastic diseases. Among them, certain compounds exhibited considerable anticancer activity against specific cancer cell lines, showcasing the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Research on benzothiazole derivatives has also included the synthesis and evaluation of their antimicrobial activity. A new series of compounds were synthesized to determine their antimicrobial activity and feasible structure–activity relationships. These compounds displayed in vitro antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anti-inflammatory and Kinase Inhibition

Another study focused on the design, synthesis, and investigation of benzothiazole/benzoxazole derivatives for their anti-inflammatory activity and p38α MAP kinase inhibition. Some compounds demonstrated significant in vitro and in vivo anti-inflammatory activity, highlighting their therapeutic potential for the treatment of inflammatory diseases (Tariq, Kamboj, Alam, & Amir, 2018).

Synthesis and Characterization

The synthesis and characterization of novel compounds with potential biological activities have been a key area of research. For example, studies have detailed the synthesis process, structural elucidation, and preliminary biological evaluation of new thiazole derivatives, which were explored for their anticancer properties. This research contributes to the understanding of the structure-activity relationship in drug design (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[[5-(5-methylthiophen-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5OS3/c1-4-11-31-24(19-13-17(3)33-14-19)29-30-26(31)34-15-23(32)27-20-8-6-18(7-9-20)25-28-21-10-5-16(2)12-22(21)35-25/h5-10,12-14H,4,11,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDVIQTVQDHRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CSC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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